IPBA Conjugation Increases Tumor Radiation Dose by 88-Fold Over Non-Albumin-Binding Ligands
Conjugation of the albumin binder 4-(p-iodophenyl)butyric acid (IP) to a FAP-targeted DOTA ligand (FAP6-IP-DOTA) dramatically improves tumor dosimetry compared to the same ligand lacking the albumin binder (FAP6-DOTA). This is a direct, quantitative comparison demonstrating the value of the IPBA moiety [1].
| Evidence Dimension | Tumor absorbed radiation dose |
|---|---|
| Target Compound Data | 177Lu-FAP6-IP-DOTA achieved an 88-fold higher tumor dose than 177Lu-FAP6-DOTA |
| Comparator Or Baseline | 177Lu-FAP6-DOTA (identical ligand lacking the IPBA moiety) |
| Quantified Difference | 88-fold increase |
| Conditions | In vivo evaluation in multiple murine tumor models (KB, HT29, U87MG, 4T1) expressing FAP on cancer-associated fibroblasts (CAFs) |
Why This Matters
This data demonstrates that IPBA conjugation is the primary driver of enhanced tumor retention and radiation dose, directly impacting therapeutic index and drug candidate selection in RLT development.
- [1] Lindeman, S.D., et al. Fibroblast activation protein targeted radioligand therapy for treatment of solid tumors. Journal of Nuclear Medicine, 2022, jnumed.122.264494. View Source
